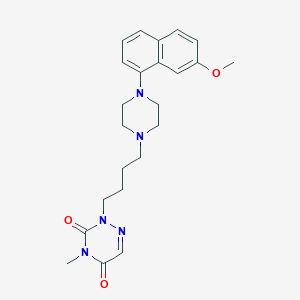
D-Glucopyranose, oligomeric, C8-10-alkyl glycosides
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucopyranose, oligomeric, C8-10-alkyl glycosides are a class of non-ionic surfactants derived from glucose and fatty alcohols. These compounds are known for their excellent biodegradability and low toxicity, making them environmentally friendly. They are widely used in various industries, including personal care, household cleaning, and industrial applications, due to their effective surface-active properties.
Synthetic Routes and Reaction Conditions:
Direct Glycosylation Method: This method involves the reaction of C8-10 fatty alcohols with glucose in the presence of an acidic catalyst.
Transglycosylation Method: This method involves two steps:
Industrial Production Methods: Industrial production typically follows the direct glycosylation method due to its simplicity and efficiency. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of alcohols.
Substitution: These compounds can undergo substitution reactions where the alkyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Various nucleophiles; typically carried out in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted glycosides depending on the nucleophile used.
科学的研究の応用
D-Glucopyranose, oligomeric, C8-10-alkyl glycosides have a wide range of applications in scientific research:
Chemistry: Used as surfactants in various chemical reactions and processes, including emulsification, solubilization, and stabilization of colloidal systems.
Biology: Employed in cell lysis and protein extraction protocols due to their mild and non-denaturing properties.
Medicine: Investigated for their potential use in drug delivery systems due to their biocompatibility and ability to form micelles.
作用機序
The primary mechanism of action of D-Glucopyranose, oligomeric, C8-10-alkyl glycosides is their ability to reduce surface tension at the interface between different phases (e.g., oil and water). This is achieved through the alignment of the hydrophobic alkyl chains with the hydrophobic phase and the hydrophilic glucose moieties with the aqueous phase. This alignment reduces the energy required to mix the phases, leading to the formation of stable emulsions or micelles .
Molecular Targets and Pathways:
Cell Membranes: These compounds can interact with cell membranes, leading to increased permeability and facilitating the extraction of intracellular components.
Proteins: They can interact with proteins, stabilizing them in solution and preventing aggregation.
類似化合物との比較
- D-Glucopyranose, oligomeric, C12-14-alkyl glycosides
- Dodecyl glycoside
- Alkyl polyglucosides
Comparison:
- D-Glucopyranose, oligomeric, C8-10-alkyl glycosides are unique due to their specific alkyl chain length, which provides a balance between hydrophilicity and hydrophobicity, making them highly effective surfactants.
- D-Glucopyranose, oligomeric, C12-14-alkyl glycosides have longer alkyl chains, which can lead to higher hydrophobicity and potentially different solubilization properties.
- Dodecyl glycoside and alkyl polyglucosides have varying chain lengths and degrees of polymerization, which can affect their surface-active properties and applications .
特性
CAS番号 |
161074-97-1 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1169704.png)


